molecular formula C9H19NO B13177176 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol

3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol

Cat. No.: B13177176
M. Wt: 157.25 g/mol
InChI Key: UBRZPQDNXYWUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H17NO. This compound features a cyclopropyl group, which is a three-membered ring structure, and an amino group attached to a propanol backbone. The presence of the cyclopropyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable amine, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, often using reagents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can engage in hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2,2-dimethylcyclopropyl)pyridin-2(1H)-one: Another compound with a cyclopropyl group, but with a pyridine ring instead of a propanol backbone.

    2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol.

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and an amino group on a propanol backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H19NO/c1-6(5-10)8(11)7-4-9(7,2)3/h6-8,11H,4-5,10H2,1-3H3

InChI Key

UBRZPQDNXYWUCF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CC1(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.